molecular formula C16H11F3N4 B1412726 4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 1360951-54-7

4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No.: B1412726
CAS No.: 1360951-54-7
M. Wt: 316.28 g/mol
InChI Key: KPSMCRXKKWHGPP-UHFFFAOYSA-N
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Description

The compound “4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group could potentially be reactive, and the nitrogen atoms in the pyrimidine and pyridine rings might also be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group and the nitrogen atoms in the pyrimidine and pyridine rings could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Pharmacophore Design and Inhibitory Activity

4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine and its derivatives play a crucial role in the design of selective inhibitors targeting the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for the release of proinflammatory cytokines. The design, synthesis, and activity studies of such inhibitors are based on various crystal structures of p38 in complex with small organic ligands, including ATP and the reference inhibitor SB203580, which contains aryl-pyridinyl-imidazoles and related imidazole and pyrimidine-based derivatives. These selective inhibitors show high binding selectivity and potency by occupying specific pockets in the enzyme, demonstrating the potential of pyrimidine derivatives in the development of therapeutic agents for inflammation-related diseases (Scior et al., 2011).

Catalytic Applications and Synthetic Pathways

Pyrimidine scaffolds, including this compound derivatives, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds and their derivatives employs diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, through one-pot multicomponent reactions. This highlights the versatility and applicability of pyrimidine derivatives in the synthesis of lead molecules for drug development, showcasing the importance of hybrid catalysts in facilitating these synthetic pathways (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

The incorporation of pyrimidine rings, such as in this compound, into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds, are significant for photo- and electroluminescence applications. Research demonstrates that pyrimidine derivatives can contribute to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine push-pull systems are considered for potential photosensitizers in dye-sensitized solar cells, highlighting the broad applicability of pyrimidine derivatives in optoelectronics (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on the use of this compound, it’s difficult to provide details on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Properties

IUPAC Name

4-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)12-4-1-10(2-5-12)13-6-3-11(9-22-13)14-7-8-21-15(20)23-14/h1-9H,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSMCRXKKWHGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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